molecular formula C8H7FN2O2 B1588844 N-(4-fluorophenyl)-2-(hydroxyimino)acetamide CAS No. 351-09-7

N-(4-fluorophenyl)-2-(hydroxyimino)acetamide

Cat. No. B1588844
CAS RN: 351-09-7
M. Wt: 182.15 g/mol
InChI Key: DXSBFTGUEOWLSD-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-2-(hydroxyimino)acetamide, also known as FPH1, is a chemical compound that has gained attention in scientific research due to its potential as a selective inhibitor of the protein kinases, PAK4 and PAK5. These kinases are involved in various cellular processes, including cell proliferation, migration, and invasion. In

Scientific Research Applications

Synthesis and Potential Uses

  • N-(4-fluorophenyl)-2-(hydroxyimino)acetamide derivatives have been synthesized for various applications. One study synthesized derivatives showing significant anti-inflammatory activity, pointing to potential therapeutic uses in inflammation-related conditions (Sunder & Maleraju, 2013).

Chemical Properties and Synthesis Methods

  • The compound has been utilized in studies focusing on chemical properties and synthesis methods. For example, it's an intermediate in the synthesis of antimalarial drugs. A study on chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide involved the use of this compound (Magadum & Yadav, 2018).

Potential in Pesticides

  • Some derivatives of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide have been characterized for their potential use as pesticides. A study provided new powder diffraction data for these derivatives, emphasizing their potential applications in agriculture (Olszewska, Pikus, & Tarasiuk, 2008).

Role in Pharmacology

  • The pharmacological applications of this compound are diverse. For instance, it has been studied for its metabolism in the liver and its potential implications in carcinogenesis (Seal & Gutmann, 1959).

Imaging and Diagnostic Applications

  • N-(4-fluorophenyl)-2-(hydroxyimino)acetamide derivatives are also used in imaging. One study reported the synthesis of a radioligand for imaging the translocator protein (18 kDa) with PET, showcasing its potential in diagnostic imaging (Dollé et al., 2008).

Hydrogen Bond Studies

  • The compound has been the subject of studies focusing on hydrogen bonds. A computational study explored hydrogen bond properties in four derivatives, providing insights into the molecular interactions and stability of these compounds (Mirzaei, Samadi, & Hadipour, 2010).

Immunological Research

  • In immunological research, derivatives of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide have been studied for their potential to restore T-lymphocyte response, indicating a possible role in immune system modulation (Wang et al., 1988).

properties

IUPAC Name

(2E)-N-(4-fluorophenyl)-2-hydroxyiminoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O2/c9-6-1-3-7(4-2-6)11-8(12)5-10-13/h1-5,13H,(H,11,12)/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSBFTGUEOWLSD-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C=NO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)/C=N/O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70425943
Record name (2E)-N-(4-Fluorophenyl)-2-(hydroxyimino)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70425943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-(hydroxyimino)acetamide

CAS RN

351-09-7
Record name (2E)-N-(4-Fluorophenyl)-2-(hydroxyimino)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70425943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 351-09-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(4-fluorophenyl)-2-(hydroxyimino)acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(4-fluorophenyl)-2-(hydroxyimino)acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-fluorophenyl)-2-(hydroxyimino)acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-fluorophenyl)-2-(hydroxyimino)acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-fluorophenyl)-2-(hydroxyimino)acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-fluorophenyl)-2-(hydroxyimino)acetamide

Citations

For This Compound
5
Citations
RA Baseer, EF Ewies, AM Ismail - Journal of Polymer Research, 2022 - Springer
Our scope is synthesis a new poly fluorobenzamide oxime ester and study its structural, optical, and dielectric properties. Consequently, ((E)-2-((acryloyloxy)imino)-N-(4-fluorophenyl) …
Number of citations: 1 link.springer.com
G Meng, C Liu, S Qin, M Dong, X Wei, M Zheng… - Research on Chemical …, 2015 - Springer
To search for an economical and convenient synthesis of sunitinib and its malate salt, optimization of a scalable synthetic route was explored by designing a standard experimental …
Number of citations: 20 link.springer.com
K Jin, X Zhang, C Ma, Y Xu, Y Yuan, W Xu - Bioorganic & medicinal …, 2013 - Elsevier
Aminopeptidase N (APN/CD13), as a zinc-containing ectoenzyme, plays a critical role in the process of tumor angiogenesis, invasion and metastasis. Through the docking-based virtual …
Number of citations: 29 www.sciencedirect.com
A Kumar - 2010 - search.proquest.com
V. Suma, Assistant Professor, and other teaching staff of our college for their help and suggestions offered to me during my research work. I gratefully wish to express my gratitude to Mrs…
Number of citations: 0 search.proquest.com
S SAMANTA - 2012 - core.ac.uk
The West Nile Virus (WNV), a member of the Flaviviridae family, is a reemerging pathogen causing outbreaks in multiple continents. In recent years, clinical symptoms resulting from …
Number of citations: 2 core.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.